Tetrahydro-2h-pyridaz-3-thion
Description
Contextualization within Heterocyclic Chemistry and Thio-compounds
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The pyridazine (B1198779) nucleus, a six-membered ring with two adjacent nitrogen atoms, is a prominent scaffold in this class. Pyridazine derivatives are known to exhibit a wide range of biological activities, making them important pharmacophores in drug discovery. researchgate.netresearchgate.net The introduction of a thione group, which is a sulfur analogue of a ketone or aldehyde, further diversifies the chemical properties and potential applications of the pyridazine core.
Thio-compounds, characterized by the presence of a carbon-sulfur double bond (C=S), are known for their unique reactivity and have been incorporated into various molecules of medicinal interest. ethernet.edu.et The replacement of an oxygen atom in a carbonyl group with a sulfur atom to form a thione can significantly alter the electronic and steric properties of a molecule, often leading to modified or novel biological activities. cdnsciencepub.com Therefore, Tetrahydro-2H-pyridaz-3-thione represents a confluence of these two important classes of organic molecules.
Historical Trajectory of Related Pyridazine and Thione Derivatives Research
Research into pyridazine derivatives has a rich history, with initial interest stemming from their structural relationship to benzene (B151609) and pyridine (B92270). Over the decades, the synthesis and functionalization of the pyridazine ring have been extensively explored. scispace.com A significant portion of this research has focused on pyridazin-3(2H)-ones, the oxygen-containing analogues of pyridazinethiones, which have been investigated for a wide array of pharmacological activities, including cardiovascular and anti-inflammatory effects. scispace.com
The study of thiones and their synthesis has also evolved significantly. Early methods often involved the reaction of ketones with phosphorus pentasulfide. More contemporary methods offer milder and more selective routes to these sulfur-containing compounds. lookchem.com The investigation into pyridazinethiones, specifically, has often been in the context of their utility as synthetic intermediates for creating more complex heterocyclic systems or for their potential as biologically active agents themselves. lookchem.comresearchgate.net For instance, research has demonstrated the synthesis of pyridazinethione derivatives from their corresponding pyridazinone precursors. researchgate.net
Rationale for Dedicated Academic Investigation of Tetrahydro-2H-pyridaz-3-thione
The academic investigation of a specific chemical entity is often driven by several key factors: the potential for novel reactivity, the possibility of discovering new biological activities, and its utility as a building block in the synthesis of more complex molecules. For Tetrahydro-2H-pyridaz-3-thione, the rationale for dedicated study is built upon the established importance of its constituent parts.
The saturated nature of the pyridazine ring in Tetrahydro-2H-pyridaz-3-thione provides a three-dimensional scaffold that is distinct from its unsaturated counterpart, which is of interest in modern drug design where molecular shape and stereochemistry are crucial for target binding. Furthermore, the thioamide functional group is a key structural alert in medicinal chemistry, known to interact with biological targets in unique ways compared to its amide equivalent.
Derivatives of similar heterocyclic thiones, such as tetrahydro-2H-1,3,5-thiadiazine-2-thiones, have been synthesized and evaluated for a range of biological activities, including antimicrobial and antileishmanial properties. researchgate.netnih.gov This suggests that the core structure of Tetrahydro-2H-pyridaz-3-thione could serve as a valuable starting point for the development of new therapeutic agents. A theoretical study on a substituted pyridazine-3-thione has also highlighted the interest in understanding the molecular properties and potential applications of this class of compounds. The synthesis of related tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents further underscores the potential of the saturated pyridazine core in medicinal chemistry. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
diazinane-3-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-2-1-3-5-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
ZHHMZBGCUSMICG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)NNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for Tetrahydro 2h Pyridaz 3 Thion
De Novo Synthetic Approaches to the Pyridazinethione Ring System
De novo synthesis offers a versatile approach to the tetrahydro-2H-pyridaz-3-thion core, allowing for the introduction of diverse substituents. This typically involves a cyclization reaction to form the six-membered diazine ring, followed by or concurrent with the introduction of the thione functionality.
Cyclization Reactions for Six-Membered Heterocycle Formation
The formation of the pyridazine (B1198779) ring, a 1,2-diazine system, is a key step. thieme-connect.de A common and effective method involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. For instance, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) is a well-established route to pyridazinones, which are direct precursors to pyridazinethiones. scispace.com The initial reaction forms a hydrazone, which then undergoes intramolecular cyclization to yield the six-membered ring.
Another notable cyclization strategy is the formal [3+3]-cycloaddition. This approach has been demonstrated in the reaction of thiosemicarbazide (B42300) derivatives with 2,3-diphenylcyclopropenone, which yields pyridazinethione derivatives. semanticscholar.org In this case, the cyclopropenone acts as a three-carbon synthon, while the thiosemicarbazide provides the three-atom N-N-C fragment.
Thionation Reagents and Procedures for Introducing the C=S Moiety
The conversion of a carbonyl group in a pyridazinone to a thiocarbonyl group (C=S) is a crucial step in many synthetic routes. This thionation reaction is typically achieved using specific sulfur-transfer reagents.
Common Thionation Reagents:
| Reagent | Typical Reaction Conditions | Reference |
| Phosphorus Pentasulfide (P4S10) | Refluxing in an inert solvent such as toluene (B28343) or pyridine (B92270). | mdpi.comresearchgate.netjcsp.org.pknih.govnih.gov |
| Lawesson's Reagent | Can be used as an alternative to phosphorus pentasulfide. | nih.gov |
| Thiourea (B124793) | Used in a two-step process involving initial reaction followed by basic hydrolysis. | researchgate.net |
The use of phosphorus pentasulfide is a widely employed method. mdpi.comresearchgate.netjcsp.org.pknih.govnih.gov The pyridazinone is typically heated with an excess of phosphorus pentasulfide in a high-boiling solvent like toluene or pyridine. mdpi.comnih.govnih.gov The reaction progress can be monitored by thin-layer chromatography until the starting material is consumed. nih.gov Lawesson's reagent is another effective thionating agent for converting amide functionalities to thioamides. nih.gov
Alternatively, thiourea can be utilized for the thionation of halopyridazines. The process involves the reaction with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed under basic conditions to yield the pyridazinethione. thieme-connect.deresearchgate.net
Regioselective and Stereoselective Synthesis of this compound
Achieving regioselectivity and stereoselectivity is paramount when synthesizing complex, substituted this compound derivatives. Regioselectivity often arises from the inherent reactivity of the precursors used in cyclization reactions. For instance, in the [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates with aziridines, the regioselectivity is significantly influenced by the substituents on the aziridine (B145994) ring. rsc.org
Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in the molecule. While specific examples for tetrahydro-2H-pyridaz-3-thione are not extensively detailed in the provided context, general principles of stereoselective synthesis can be applied. For example, ring-expansion reactions of monocyclopropanated heterocycles have been shown to proceed stereoselectively, offering a potential, albeit indirect, route to chiral six-membered heterocyclic systems. nih.gov Similarly, polymer-supported synthesis has been utilized for the stereoselective creation of related heterocyclic structures. nih.gov The development of catalyst-free [3+3] annulation reactions also presents a pathway for the enantio-retained preparation of functionalized thiazine (B8601807) rings, a strategy that could potentially be adapted for pyridazinethione synthesis. rsc.org
Conversion Strategies from Precursor Compounds
An alternative to de novo synthesis is the modification of pre-existing heterocyclic scaffolds. This approach is particularly useful when the desired pyridazine core is readily available.
Chemical Transformations of Pyridazinone Analogues
The most direct conversion strategy involves the thionation of pyridazinone analogues. As detailed in section 2.1.2, this transformation is reliably achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. mdpi.comresearchgate.netjcsp.org.pknih.govnih.gov This method is advantageous as a wide variety of substituted pyridazinones can be synthesized through established methods and then converted to their corresponding thione derivatives. For example, spiro[cycloalkane]pyridazinones have been successfully transformed into their thioxo derivatives using phosphorus pentasulfide in refluxing toluene. mdpi.comresearchgate.net
Ring Transformations Leading to the this compound Scaffold
Ring transformation reactions offer a more complex yet powerful strategy for accessing the this compound scaffold from different heterocyclic systems. These reactions involve the opening of an existing ring and subsequent recyclization to form the desired pyridazine structure.
For instance, the reaction of 2H-pyran-2-ones with hydrazine can lead to the formation of pyridazine derivatives. clockss.org This involves a nucleophilic attack by hydrazine on the pyranone ring, leading to ring opening and subsequent cyclization to form the six-membered diazine. While this example leads to an aromatic pyridazine, similar principles could be applied to saturated pyranone systems to potentially yield tetrahydro-2H-pyridaz-3-thiones. Furthermore, novel ring transformations of condensed thieme-connect.demdpi.comresearchgate.nettriazolo[4,3-b]pyridazine-6(5H)-one-3(2H)-thiones have been observed, indicating the possibility of rearranging complex heterocyclic systems to generate new pyridazine structures. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Considerations
The contemporary synthesis of chemical compounds places a strong emphasis on the development of methodologies that are not only efficient but also environmentally benign. For a target molecule like this compound, this involves exploring catalytic systems to replace stoichiometric reagents, utilizing sustainable solvents and reaction conditions, and leveraging modern technologies like flow chemistry to enhance safety and efficiency. A plausible and common synthetic route to this compound would likely involve two key stages: first, the synthesis of the corresponding lactam, Tetrahydro-2H-pyridaz-3-one, followed by a thionation reaction to convert the carbonyl group to a thione. The following sections will explore advanced techniques applicable to these synthetic steps.
Catalytic Methods in this compound Synthesis
Recent research has demonstrated the power of both metal and organocatalysis in the enantioselective synthesis of tetrahydropyridazinones. For instance, a highly efficient copper(II)-catalyzed enantioselective inverse-electron-demand aza-Diels–Alder reaction of in situ formed azoalkenes with enol ethers has been reported to produce enantioenriched tetrahydropyridazine derivatives in good yields (up to 95%) and with high enantioselectivity (up to 94% ee). rsc.org While this specific example leads to a different substitution pattern, the principle of using a chiral copper catalyst to construct the core ring is highly relevant.
Furthermore, organocatalysis has emerged as a powerful tool. An enantioselective three-component reaction for the synthesis of tetrahydropyridazinones has been developed using chiral α,β-unsaturated acylammonium salts, malonates, and azodicarboxylates. nsf.gov This process, catalyzed by a chiral Lewis base, proceeds via a Michael addition/proton transfer/lactamization cascade to afford optically active tetrahydropyridazinones with excellent enantiomeric ratios (up to 99:1 er). nsf.gov The application of such a multicomponent, organocatalytic strategy could provide a direct and atom-economical route to substituted Tetrahydro-2H-pyridaz-3-one precursors. tdl.orgresearchgate.nettdl.org
The subsequent thionation of the Tetrahydro-2H-pyridaz-3-one to yield the target thione is traditionally carried out using stoichiometric phosphorus reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.comcaltech.eduorganic-chemistry.org While direct catalytic thionation of lactams remains a significant challenge in synthetic chemistry, research into more efficient and greener thionating systems is ongoing. The development of a truly catalytic version of this transformation would represent a major breakthrough.
Sustainable Synthesis Protocols for this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. clockss.orgresearchgate.net For the synthesis of this compound, this can be addressed at both the ring formation and thionation stages.
Greener Synthesis of the Tetrahydropyridazinone Precursor:
The synthesis of the lactam precursor can be made more sustainable by employing greener reaction media and catalysts. One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification stages. nih.gov For example, catalyst-free, four-component reactions in water have been developed for the synthesis of related fused pyridazine systems, highlighting the potential of aqueous media for such cyclizations. researchgate.net The use of recyclable catalysts, such as triethanolammonium (B1229115) acetate (B1210297) ([TEAH][OAc]) in solvent-free conditions, has also been shown to be effective for the synthesis of pyridazino-fused heterocycles, with the catalyst being reusable for several cycles without significant loss of activity. nih.gov Furthermore, the use of ultrasound has been shown to accelerate the synthesis of hydrazides, which are key intermediates in pyridazinone formation, leading to shorter reaction times and often improved yields under milder conditions. researchgate.netacs.org
Sustainable Thionation Methods:
The thionation of the lactam is a step where green chemistry principles can have a significant impact. Traditional thionating agents like Lawesson's reagent and P₄S₁₀ often lead to difficult workups and the formation of stoichiometric amounts of phosphorus-containing byproducts. caltech.edu Greener alternatives are being actively explored:
Supported Reagents: The use of solid-supported thionating reagents, such as P₄S₁₀ on silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), facilitates a much simpler workup procedure. researchgate.net The spent reagent can be removed by simple filtration, avoiding laborious chromatography. This has been successfully applied to the thionation of β-lactams. researchgate.net
Alternative Reagent Systems: The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an efficient system for the thionation of amides and lactams, with the advantage that the byproducts can be removed by a simple hydrolytic workup. rsc.orgnih.gov
Mechanochemistry: Liquid-assisted grinding (LAG) using a ball mill offers a solvent-minimized approach. The thionation of amides with Lawesson's reagent has been successfully performed under mechanochemical conditions, often with reduced reaction times and solvent usage compared to traditional solution-phase methods. soci.org
The following table summarizes some greener thionation reagents that could be applied to the synthesis of this compound from its corresponding lactam.
| Reagent/Method | Advantages | Applicable To | Reference |
|---|---|---|---|
| P₄S₁₀/Al₂O₃ | Easy removal of reagent by filtration, milder conditions. | Ketones, Lactams | researchgate.net |
| P₄S₁₀/HMDO | Simple hydrolytic workup, superior or comparable yields to Lawesson's reagent. | Esters, Lactones, Amides, Lactams | rsc.orgnih.gov |
| Lawesson's Reagent (Mechanochemical) | Reduced solvent usage, shorter reaction times in some cases. | Amides | soci.org |
| P₄S₁₀-Pyridine Complex | Storable crystalline reagent, cleaner products, easier workup. | Amides, Ketones | mdpi.com |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. researchgate.net The synthesis of heterocycles, including pyridazinones, has been increasingly explored using flow technology.
A continuous flow process for the synthesis of this compound could be envisioned in a telescoped, multi-step sequence.
Step 1: Continuous Synthesis of Tetrahydro-2H-pyridaz-3-one:
The formation of the lactam precursor could be adapted to a flow process. For example, a solution of the starting materials (e.g., a γ-keto acid or its ester and hydrazine) could be continuously pumped through a heated reactor coil. The precise control over temperature and residence time in a flow reactor can lead to higher yields and purities by minimizing the formation of side products. If a solid-supported catalyst is used for the cyclization, it can be packed into a column reactor (a packed-bed reactor), allowing for continuous conversion of the starting materials as they flow through.
Step 2: In-line Thionation:
The effluent from the first reactor, containing the Tetrahydro-2H-pyridaz-3-one, could then be directly mixed with a stream of a suitable thionating agent and passed through a second heated reactor coil to perform the thionation step. The use of a soluble thionating agent would be advantageous in a flow system to avoid blockages. Alternatively, a packed-bed reactor containing a solid-supported thionating reagent could be employed. The thionation of amides has been demonstrated under flow conditions, for instance, using a solution of the amide and Lawesson's reagent pumped through a heated reactor.
The benefits of such a continuous process include:
Enhanced Safety: Flow reactors handle smaller volumes of reactive intermediates at any given time, which is particularly advantageous for potentially exothermic reactions or when using hazardous reagents.
Improved Efficiency: The precise control over reaction parameters often leads to higher yields and selectivities. Automation can allow for continuous production with minimal manual intervention.
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by using parallel reactor lines ("numbering-up"), which is often more straightforward than scaling up large batch reactors.
The following table outlines a conceptual flow process for the synthesis of this compound.
| Flow Module | Description | Key Parameters | Potential Advantage |
|---|---|---|---|
| Reactor 1 (Lactam Formation) | A heated coil or packed-bed reactor where a γ-keto acid derivative and hydrazine are reacted. | Temperature, Residence Time, Catalyst (if any) | Controlled, safe, and efficient synthesis of the lactam precursor. |
| Mixing Point | The output from Reactor 1 is mixed with a solution of a thionating agent. | Flow rates of both streams to ensure correct stoichiometry. | Continuous introduction of the second reagent without isolating the intermediate. |
| Reactor 2 (Thionation) | A second heated coil or packed-bed reactor for the thionation reaction. | Temperature, Residence Time | Rapid and controlled conversion to the final thione product. |
| In-line Purification | The product stream is passed through a scavenger resin or a liquid-liquid extraction unit to remove byproducts and unreacted reagents. | Choice of scavenger/solvent system. | Continuous purification, leading to a high-purity product stream. |
Derivatization and Functionalization of the Tetrahydro 2h Pyridaz 3 Thion Core
Chemical Modifications at Nitrogen Atoms
N-alkylation and N-acylation are fundamental reactions for derivatizing the Tetrahydro-2H-pyridaz-3-thion core. These reactions involve the introduction of alkyl or acyl groups onto the nitrogen atoms, which can alter the compound's solubility, and stability.
N-Alkylation:
N-alkylation of pyridazine (B1198779) derivatives can be achieved using various alkylating agents. For instance, the reaction of a pyridazine ring with an alkyl halide or dialkyl sulfate (B86663) in the presence of a base can lead to the formation of monoquaternary salts. sphinxsai.com The position of alkylation is often influenced by the existing substituents on the ring. sphinxsai.com In the case of similar heterocyclic systems like 2-pyridones, regioselective N-alkylation over O-alkylation can be challenging due to tautomerism. organic-chemistry.org However, methods using reagents like P(NMe2)3 have been developed to achieve high regioselectivity for N-alkylation under mild conditions. organic-chemistry.org For isatin, another heterocyclic compound, microwave-assisted N-alkylation using bases like K2CO3 or Cs2CO3 in solvents such as DMF or NMP has proven to be efficient, significantly reducing reaction times and improving yields. mdpi.com
Research on 2H-1,2,3-benzothiadiazine 1,1-dioxide, a related heterocyclic system, has shown that alkylation can occur at both N(2) and N(3) atoms, with the product ratio being dependent on the base and solvent used. semanticscholar.org For example, using t-BuOK in DMF favors N(2)-alkylation, while NaH in THF promotes the formation of the N(3)-alkylated product. semanticscholar.org
N-Acylation:
N-acylation introduces an acyl group to a nitrogen atom, a reaction that can be accomplished using acylating agents like acid chlorides or anhydrides. Electrochemical methods have also been developed for the N-acylation of NH-sulfoximines, which provides a metal-free and oxidant-free approach. rsc.org
Table 1: Examples of N-Alkylation Reactions on Related Heterocyclic Compounds
| Reactant | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Pyridone | α-Keto ester, P(NMe2)3 | Toluene (B28343), room temperature | N-alkylated 2-pyridone | organic-chemistry.org |
| Isatin | Alkyl halide, K2CO3/Cs2CO3 | DMF/NMP, microwave irradiation | N-alkylisatin | mdpi.com |
| 2H-1,2,3-Benzothiadiazine 1,1-dioxide | Methyl iodide, t-BuOK | DMF | N(2)-methylated product | semanticscholar.org |
| 2H-1,2,3-Benzothiadiazine 1,1-dioxide | Methyl iodide, NaH | THF | N(3)-methylated product | semanticscholar.org |
Beyond carbon, other heteroatoms can be introduced at the nitrogen centers of the this compound core, leading to novel molecular architectures. This can include the formation of N-N, N-O, N-S, or N-P bonds.
The functionalization of nitrogen with other heteroatoms is a key strategy in medicinal chemistry to create unique bioisosteres. nih.gov For instance, methods for the stereospecific "cyclopentylation" of amines, alcohols, and thiols have been developed using strained reagents. nih.gov In the context of catalyst development, heteroatom functionalization, particularly with nitrogen, has been shown to influence the distribution of ionomers in fuel cell catalyst layers, which can enhance performance. rsc.org
While direct examples for this compound are scarce, the general principles of heteroatom functionalization can be applied. For example, reactions with electrophilic nitrogen sources could lead to N-amination, and reactions with sulfenyl chlorides could introduce a sulfur atom.
Table 2: Potential Heteroatom Functionalization Reactions
| Reaction Type | Potential Reagent | Expected Bond Formation |
|---|---|---|
| N-Amination | Chloramine or hydroxylamine-O-sulfonic acid | N-N |
| N-Sulfenylation | Aryl or alkyl sulfenyl chloride | N-S |
| N-Phosphorylation | Phosphorus oxychloride | N-P |
Functionalization at Carbon Frameworks
The carbon backbone of this compound provides additional sites for chemical modification, allowing for the introduction of a wide array of functional groups.
Electrophilic aromatic substitution is a common reaction for aromatic compounds. However, the this compound ring is saturated and therefore not aromatic. As a result, it will not undergo classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation. It is important to note that azines like pyridine (B92270) and pyridazine are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. researchgate.netabertay.ac.uk
The pyridazine nucleus is generally electron-deficient, making it susceptible to nucleophilic attack. thieme-connect.de In pyridazine systems, nucleophilic substitution can occur through various mechanisms, including addition-elimination (AE) and elimination-addition (EA). abertay.ac.uk The presence of a thione group can also influence reactivity. For instance, in related pyridazinethiones, the sulfanyl (B85325) group can be displaced by strong nucleophiles. thieme-connect.de
Nucleophilic addition reactions are also plausible. For example, the treatment of pyridazine derivatives with organometallic reagents can lead to the addition of alkyl or aryl groups to the carbon atoms of the ring. Research on related tetrahydropyridine (B1245486) derivatives has shown that they can undergo various nucleophilic substitution and addition reactions. uwo.ca
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been successfully applied to pyridazine moieties. researchgate.net These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the direct introduction of various substituents onto the pyridazine ring. researchgate.netnih.gov
For these reactions to be applicable to this compound, a leaving group, such as a halogen, must first be introduced onto the carbon framework. Once a halo-substituted derivative is obtained, it can be coupled with a variety of organometallic reagents to form new C-C bonds. The Suzuki-Miyaura reaction, which uses readily available boronic acids, is a particularly versatile method for preparing π-conjugated heterocyclic systems. nih.govicmpp.ro
Table 3: Common Cross-Coupling Reactions Applicable to Pyridazine Derivatives
| Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Palladium | Tolerant to many functional groups, uses readily available reagents. | nih.govicmpp.ro |
| Stille | Organotin compounds | Palladium | High chemoselectivity. | researchgate.net |
| Sonogashira | Terminal alkynes | Palladium/Copper | Forms C(sp2)-C(sp) bonds. | researchgate.net |
| Heck | Alkenes | Palladium | Forms substituted alkenes. | researchgate.net |
Remote C-H Functionalization Strategies
The selective functionalization of traditionally unreactive C-H bonds at positions remote from the activating thiocarbonyl group presents a significant challenge and a powerful tool for molecular diversification. While direct C-H functionalization of the this compound core itself is not extensively documented in readily available literature, general principles of remote C-H functionalization can be extrapolated. These strategies often rely on transition-metal catalysis or radical-mediated processes. nih.gov
Transition-metal-catalyzed approaches have emerged as a prominent method for achieving remote C-H functionalization. rsc.org These reactions typically employ a directing group that positions a metal catalyst in proximity to a specific C-H bond, enabling its selective activation and subsequent coupling with a reaction partner. For thioether-containing molecules, both monodentate and bidentate directing groups have been successfully utilized to functionalize remote C(sp²)–H and C(sp³)–H bonds. rsc.org Palladium catalysis, for instance, has been used to achieve para-selective C-H functionalization of benzylic electrophiles through a pathway involving dearomatization and subsequent rearomatization. nih.gov While not directly demonstrated on the this compound ring, these methodologies offer a conceptual framework for future investigations into the selective functionalization of this heterocyclic system. The development of protocols that can selectively activate more distant C-H bonds through the formation of larger, less favored seven- or eight-membered metalacycles is a particularly challenging yet promising area of research. rsc.org
Another powerful strategy involves intramolecular hydrogen atom transfer (HAT). nih.gov This radical-mediated approach allows for the functionalization of remote C-H bonds by generating a reactive radical species that can abstract a hydrogen atom from a distal carbon center. nih.gov The resulting carbon-centered radical can then be trapped by a variety of reagents to introduce new functional groups. The development of mild methods for radical generation is continually expanding the scope and applicability of this strategy. nih.gov
Transformations Involving the Thiocarbonyl Group (C=S)
The thiocarbonyl group is a key reactive center in the this compound molecule. Its unique electronic properties, including a lower dissociation energy and higher polarizability compared to its carbonyl counterpart (C=O), make it susceptible to a range of chemical transformations. caltech.edu
The oxidation of the thiocarbonyl group in thiones can lead to the formation of sulfines (thioketone S-oxides). researchgate.netnih.gov For instance, the biomimetic oxidation of the antitubercular prodrug ethionamide, which contains a thioamide group, with hydrogen peroxide yields a stable S-oxide compound that exists predominantly as a sulfine. nih.gov In contrast, the oxidation of other thiocarbonyl compounds, such as thioacetazone, may directly lead to more stable sulfinic acid derivatives without the observation of the mono-oxygenated intermediate. nih.gov The reactivity of the resulting oxidized species can be complex, potentially leading to a variety of metabolites. nih.gov
The transformation of a carbonyl group to a thiocarbonyl group is a well-established reaction, often employing reagents like Lawesson's reagent. researchgate.net The reverse transformation, or further oxidation of the thiocarbonyl, provides a pathway to diverse sulfur-containing heterocycles. researchgate.net
The reduction of the thiocarbonyl group offers a route to thioethers or, under more forcing conditions, the corresponding alkanes. A notable method for the reduction of thiocarbonyl compounds involves the use of lithium diisopropylamide (LDA). uzh.chuzh.ch Treatment of various thioketones with LDA in THF at low temperatures can yield the corresponding thiols in moderate yields. uzh.chuzh.ch A proposed mechanism involves a hydride transfer from LDA to the thiocarbonyl carbon atom via a six-membered transition state. uzh.chuzh.ch Subsequent quenching with an electrophile, such as methyl iodide, can lead to the formation of the corresponding S-methylated thioethers. uzh.ch
The following table summarizes the reduction of various thioketones to their corresponding methyl sulfides using LDA and methyl iodide.
| Starting Thioketone | Product | Yield (%) |
| Di(ferrocenyl)thioketone | Di(ferrocenyl)methyl methyl sulfide | 37 |
Data sourced from a study on the reduction of thiocarbonyl compounds with LDA. uzh.ch
The polarized nature of the thiocarbonyl double bond makes it susceptible to both nucleophilic and electrophilic addition reactions.
Nucleophilic Addition: The carbon atom of the thiocarbonyl group is electrophilic and readily attacked by nucleophiles. libretexts.org This initial addition leads to the formation of a tetrahedral intermediate. libretexts.orgrsc.org The outcome of the reaction then depends on the stability of this intermediate and the reaction conditions. For example, the addition of amine nucleophiles to thioamides can lead to transamidation, a process that can be facilitated by N-activation of the thioamide to decrease resonance stabilization. rsc.org Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are common nucleophilic hydride sources that can reduce thioketones to thiols. libretexts.org Similarly, Grignard reagents can add to the thiocarbonyl carbon to form new carbon-carbon bonds. libretexts.org
Electrophilic Addition: In an electrophilic addition reaction, an electrophile attacks the electron-rich double bond. wikipedia.orgsavemyexams.com For alkenes, this typically involves the breaking of the π bond and the formation of two new σ bonds. wikipedia.org While less common for thiocarbonyls compared to nucleophilic addition, the sulfur atom can be attacked by electrophiles. For example, the reaction of thioketones with LDA and methyl iodide, as mentioned in the reduction section, involves the initial formation of a thiolate anion which is then attacked by the electrophilic methyl iodide. uzh.ch
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. beilstein-journals.org
While specific MCRs explicitly incorporating this compound are not prominently featured in the surveyed literature, the structural motifs present in this heterocycle suggest its potential as a valuable building block in such reactions. For instance, the presence of a secondary amine and a thiocarbonyl group opens up possibilities for participation in various known MCRs.
Several classes of MCRs could potentially be adapted to include this compound or its derivatives:
Biginelli Reaction: This reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793). beilstein-journals.org The thiourea component could potentially be replaced by a cyclic thioamide like this compound, leading to novel fused heterocyclic systems.
Ugi and Passerini Reactions: These are isocyanide-based MCRs. organic-chemistry.orgbeilstein-journals.org While not directly applicable to the parent this compound, derivatives containing carboxylic acid, amine, aldehyde/ketone, or isocyanide functionalities could be employed in these powerful transformations to generate peptide-like structures. organic-chemistry.org
Reactions involving Arynes: MCRs involving the trapping of highly reactive aryne intermediates with a nucleophile and a third component, such as carbon dioxide or an aldehyde, have been developed. rsc.orgmdpi.com The nucleophilic nitrogen or sulfur atoms of this compound could potentially act as the nucleophile in such reactions, leading to ortho-functionalized aromatic derivatives.
The development of novel MCRs that utilize the unique reactivity of the this compound core remains a promising area for synthetic exploration.
Theoretical and Computational Chemistry Investigations of Tetrahydro 2h Pyridaz 3 Thion
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. For Tetrahydro-2H-pyridaz-3-thion, these calculations reveal the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting its chemical reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. sciensage.infomdpi.com A smaller gap generally implies higher reactivity. sciensage.info
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's chemical behavior. mdpi.com These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). sciensage.inforesearchgate.net Chemical hardness (η) quantifies the resistance to change in electron distribution, with softer molecules being more reactive. The electrophilicity index (ω) measures the propensity of a species to accept electrons. sciensage.inforesearchgate.net
Theoretical calculations for this compound, performed using a method like B3LYP with a 6-311G(d,p) basis set, would yield values similar to those presented in the hypothetical data table below. mdpi.com These descriptors suggest that the thione sulfur atom and the nitrogen atoms are key sites for chemical interactions.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Electron-donating ability |
| ELUMO | -1.55 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.70 | Chemical stability, Reactivity |
| Ionization Potential (I) | 6.25 | Energy to remove an electron |
| Electron Affinity (A) | 1.55 | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.90 | Ability to attract electrons |
| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |
Note: These values are hypothetical and serve to illustrate the data obtained from DFT calculations.
Conformational Analysis and Potential Energy Surfaces
Computational methods can be used to explore the potential energy surface (PES) of the molecule. tubitak.gov.trpsu.edu A PES is a multidimensional map that shows the energy of the molecule as a function of its geometry. tubitak.gov.trpsu.edu Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states that connect them. tubitak.gov.tr For a six-membered ring like that in this compound, common conformations include chair, boat, and twist-boat forms. acs.org
A theoretical conformational analysis would likely reveal that the ring exists predominantly in a few low-energy conformations, such as a half-chair or an envelope form, due to the presence of the N-N bond and the C=S double bond which impose specific geometric constraints. By systematically changing key dihedral angles and calculating the energy at each point, a two-dimensional PES can be constructed, as hypothetically illustrated below. This surface would map the energetic landscape, showing the barriers to interconversion between different conformers. hhu.de
Figure 1: Hypothetical 2D Potential Energy Surface for Ring Inversion of this compound (A graphical representation would show energy contours with minima corresponding to stable conformers and saddle points as transition states between them. For instance, two minima could represent two half-chair conformations, connected via a higher-energy twist-boat transition state.)
The energy barriers between these conformers, typically in the range of a few kcal/mol, determine the flexibility of the ring at a given temperature. researchgate.net
Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with solvent molecules and other solutes. mdpi.comacs.org For this compound, MD simulations can elucidate how it is solvated and what types of non-covalent interactions it forms. nih.govresearchgate.net
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field. mdpi.com Newton's equations of motion are then solved iteratively to track the positions and velocities of all atoms over time. This simulation generates a trajectory that reveals how the solvent molecules arrange themselves around the solute and the nature of their interactions.
Key analyses from an MD simulation of this compound in water would include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF between the thione sulfur and water's hydrogen atoms would reveal the extent and geometry of hydrogen bonding. researchgate.net
Hydrogen Bond Analysis: The simulation can quantify the number and lifetime of hydrogen bonds formed between the N-H groups of the pyridazine (B1198779) ring (donors) and water molecules (acceptors), as well as between the thione sulfur (acceptor) and water.
Solvation Free Energy: This calculation determines the energetic cost or gain of transferring the molecule from a vacuum to the solvent, providing insight into its solubility.
These simulations would highlight that the polar N-H and C=S groups are the primary sites for interaction with polar solvents like water, forming a structured solvation shell. nih.govresearchgate.net
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for identifying and characterizing a compound. mdpi.comscielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmdpi.com Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are converted into chemical shifts. mdpi.com These predicted spectra can aid in the assignment of experimental signals and confirm the molecular structure. A hypothetical table of predicted chemical shifts is provided below.
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C3 | - | ~185.0 |
| C4 | ~2.80 (t) | ~30.5 |
| C5 | ~2.10 (m) | ~22.0 |
| C6 | ~3.45 (t) | ~45.0 |
Note: These are hypothetical values based on typical shifts for similar functional groups. Coupling patterns (t = triplet, m = multiplet, s = singlet) are also predicted.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule and their corresponding intensities. researchgate.net This is done by computing the second derivatives of the energy with respect to the atomic positions. scholaris.ca The predicted spectrum shows characteristic peaks for various functional groups. For this compound, key predicted vibrations would include the N-H stretch, C-H stretches, and the characteristic C=S (thione) stretching vibration. u-szeged.hucdnsciencepub.com The C=S stretch is often found in the 1050-1250 cm-1 region and can be coupled with other vibrations. u-szeged.hu
Table 3: Hypothetical Predicted Key IR Frequencies (cm-1) for this compound
| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3250 | Medium |
| C-H Stretch (aliphatic) | 2950-2850 | Medium-Strong |
| C=S Stretch | 1180 | Strong |
Note: These are hypothetical values. Calculated frequencies are often scaled to better match experimental data.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.netacs.org It calculates the energies of electronic transitions from the ground state to various excited states. scielo.org.za For this compound, the calculations would likely predict transitions involving the non-bonding electrons on the sulfur and nitrogen atoms and the π-system of the thione group, such as n→π* and π→π* transitions. scielo.org.za The n→π* transition of the C=S group is typically weak and occurs at a longer wavelength compared to the C=O analogue, often in the visible region, while the more intense π→π* transition appears at a shorter wavelength in the UV region. researchgate.net
Reaction Mechanism Elucidation via Transition State Theory and Energy Profile Calculations
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. tubitak.gov.tr By applying Transition State Theory (TST), we can model the transformation from reactants to products. oberlin.eduresearchgate.net This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur. researchgate.net
For example, a hypothetical thionation reaction to form this compound from its corresponding lactam (Tetrahydro-2H-pyridazin-3-one) using a thionating agent like Lawesson's reagent could be studied. researchgate.netacs.orgacs.org Computational modeling of this reaction would involve:
Geometry Optimization: Calculating the structures of the reactant, the thionating agent, any intermediates, the transition state, and the final products. researchgate.net
Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the TS. tubitak.gov.tr
Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu
Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the reactants and products to ensure the correct TS has been found that connects the desired species. researchgate.net
The resulting energy profile, a plot of energy versus the reaction coordinate, would visualize the entire reaction pathway, showing the relative energies of all species and the activation barriers for each step. encyclopedia.pub This allows for the identification of the rate-determining step, which is the step with the highest activation energy. acs.org
Figure 2: Hypothetical Reaction Energy Profile for the Thionation of Tetrahydro-2H-pyridazin-3-one (A graphical representation would show the relative free energies of the reactants (lactam + Lawesson's reagent), a four-membered ring intermediate, a transition state for its decomposition, and the final products (this compound + by-product). The highest peak on the profile would indicate the activation energy of the rate-determining step.)
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydro-2H-pyridazin-3-one |
| Lawesson's reagent |
Mechanistic Investigations of Chemical Reactions Involving Tetrahydro 2h Pyridaz 3 Thion
Unraveling Reaction Pathways in Synthesis and Derivatization
The synthesis of the Tetrahydro-2H-pyridaz-3-thion ring system is anticipated to proceed through a multi-step reaction sequence, analogous to the synthesis of other pyridazinone derivatives. A plausible pathway involves the condensation of a γ-keto acid with a hydrazine (B178648) derivative, followed by thionation.
A common route to the pyridazinone core involves the reaction of a γ-ketoacid with hydrazine hydrate (B1144303). organic-chemistry.org For the synthesis of this compound, a likely precursor would be a γ-thioxo-carboxylic acid or its ester derivative, which would then undergo cyclization with hydrazine.
Alternatively, the pyridazinone ring can be formed first, followed by a thionation step. For instance, a substituted 4,5-dihydropyridazin-3(2H)-one can be synthesized from the corresponding γ-ketoacid and hydrazine. nih.gov This pyridazinone can then be converted to the desired thione using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The reaction mechanism for thionation typically involves the initial formation of a thionophosphine ylide from Lawesson's reagent, which then attacks the carbonyl oxygen, leading to a four-membered ring intermediate (a thiaoxaphosphetane). This intermediate subsequently fragments to yield the thione and a stable phosphorus-oxygen species.
Derivatization of the this compound scaffold can occur at several positions, including the nitrogen atoms and the sulfur atom. Alkylation or acylation at the N-2 position is a common derivatization pathway for pyridazinones and would likely proceed via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. The reaction pathway would involve the deprotonation of the N-H group by a base to form a more nucleophilic anion, which then attacks an alkyl halide or an acyl chloride.
Kinetic Studies and Determination of Rate-Limiting Steps
In a hypothetical two-step synthesis involving the formation of a pyridazinone intermediate followed by thionation, either of these steps could be rate-limiting. To determine the rate-limiting step, one could monitor the concentration of reactants, intermediates, and products over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Mechanistic Probes for Characterizing Reaction Intermediates
The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed to identify these often short-lived species.
In the synthesis of this compound, potential intermediates include the initial adduct between the γ-ketoacid and hydrazine, the cyclized but not yet dehydrated intermediate, and the pyridazinone precursor before thionation.
Spectroscopic Methods for Intermediate Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes "freeze out" and allow for the detection of otherwise transient intermediates. For example, in the reaction of a γ-ketoacid with hydrazine, it might be possible to observe the signals corresponding to the initial hydrazone or hemiaminal intermediate before cyclization and dehydration.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify intermediates directly from the reaction mixture. nih.gov By analyzing the mass-to-charge ratio of the ions, the molecular weight of the intermediates can be determined, providing strong evidence for their structure. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The disappearance of the carbonyl stretch of the starting ketoacid and the appearance of new bands corresponding to the C=N of a hydrazone or the amide carbonyl of the pyridazinone intermediate could be monitored to follow the reaction progress and identify intermediates.
Action Spectroscopy: This powerful technique combines mass spectrometry with spectroscopy (UV/Vis or IR) to obtain structural information on mass-selected ions, which can be reaction intermediates. rsc.orgrsc.org
By employing these techniques, a detailed picture of the reaction pathway, including the structures of any intermediates, can be constructed.
Role of Catalysis and Solvent Effects on Reaction Mechanisms
Both catalysts and solvents can have a profound impact on the mechanism and rate of a chemical reaction.
Catalysis:
The synthesis of pyridazinone and related heterocyclic systems is often facilitated by acid or base catalysis. In the formation of the pyridazinone ring from a γ-ketoacid and hydrazine, an acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine. A base catalyst can deprotonate the hydrazine, increasing its nucleophilicity.
For the thionation step, while often performed without a catalyst, certain Lewis acids might enhance the reactivity of the thionating agent. In multi-component reactions leading to similar heterocyclic structures, various catalysts have been shown to be effective. For example, the synthesis of tetrahydropyridines, which shares some mechanistic features with pyridazinone synthesis, can be catalyzed by Lewis acids like LaCl₃·7H₂O. researchgate.net
Solvent Effects:
The choice of solvent can significantly influence reaction rates and even alter the reaction mechanism. Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, transition states, and intermediates to different extents.
For a reaction proceeding through a polar transition state, a polar solvent will lower the activation energy and accelerate the reaction. For instance, in the nucleophilic attack of hydrazine on a carbonyl group, a polar protic solvent like ethanol (B145695) or methanol (B129727) can stabilize the developing charges in the transition state through hydrogen bonding, thus increasing the reaction rate. researchgate.net
The effect of different solvents on the yield of a reaction can provide insights into the nature of the transition state. A systematic study of solvent effects on the synthesis of tetrahydrodipyrazolopyridines, for example, showed that polar protic solvents like ethanol gave significantly higher yields compared to nonpolar solvents like cyclohexane. researchgate.net This suggests that the rate-determining step of that reaction involves a polar transition state.
An analogous study for the synthesis of this compound would be invaluable for optimizing the reaction conditions and understanding the mechanism. The following table illustrates a hypothetical solvent screen based on typical observations for related heterocyclic syntheses.
| Solvent | Dielectric Constant (ε) | Typical Observed Yield |
| Methanol | 32.7 | High |
| Ethanol | 24.5 | High |
| Acetonitrile | 37.5 | Moderate to High |
| Dichloromethane | 8.9 | Moderate |
| Toluene (B28343) | 2.4 | Low |
| Cyclohexane | 2.0 | Very Low |
This table is illustrative and based on general trends observed in the synthesis of related nitrogen-containing heterocycles. researchgate.netresearchgate.net
Advanced Analytical Methodologies for the Characterization of Tetrahydro 2h Pyridaz 3 Thion Derivatives
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of Tetrahydro-2H-pyridaz-3-thion derivatives, offering the precise mass of the parent ion and its fragments with high accuracy. This capability allows for the determination of the elemental composition of the molecule, a critical first step in its identification. chromatographyonline.comwikipedia.org Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide mass resolution high enough to distinguish between ions of the same nominal mass but different elemental formulas. mdpi.com
When analyzing a novel this compound derivative, HRMS can confirm the success of a synthesis by matching the experimentally measured accurate mass to the calculated mass of the target compound, typically with an error of less than 5 ppm. mdpi.com For instance, in electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is often observed, and its high-resolution measurement provides the molecular formula. mdpi.com
Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms are used to study the fragmentation patterns of these derivatives. By inducing fragmentation of a selected precursor ion, the resulting product ion spectrum reveals characteristic losses and structural motifs. For the this compound core, expected fragmentation pathways might include the cleavage of the N-N bond, loss of the thione group (or parts of it), and ring-opening reactions. The accurate mass measurement of these fragments helps to piece together the structure of the original molecule and confirm the identity of its substituents. This detailed fragmentation analysis is crucial for distinguishing between isomers and elucidating the complete structure of complex derivatives. chromatographyonline.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
2D NMR Experiments (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments provide correlation data that reveal the connectivity and spatial relationships between different nuclei within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For a this compound derivative, COSY spectra would reveal the coupling between adjacent protons in the saturated ring, allowing for the tracing of the proton sequence within the heterocyclic core. Cross-peaks in the COSY spectrum confirm which protons are neighbors in the molecular structure. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached heteronuclei, most commonly ¹³C. scribd.comsdsu.edu An HSQC spectrum of a this compound derivative would show a cross-peak for each carbon atom that is bonded to one or more protons, directly linking the ¹H and ¹³C chemical shifts. This is fundamental for assigning the carbon signals of the pyridazine (B1198779) ring. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). scribd.comyoutube.com HMBC is particularly crucial for identifying quaternary carbons (which are not seen in HSQC) and for connecting different structural fragments. For instance, it can show correlations from the protons on the pyridazine ring to the carbon atom of a substituent, or to the thione carbon (C=S), thus piecing together the entire molecular framework. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar coupling, NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å). libretexts.orgresearchgate.net This is extremely valuable for determining the relative stereochemistry of the molecule. For substituted this compound derivatives, NOESY can reveal the spatial arrangement of substituents on the ring, helping to distinguish between diastereomers by showing which groups are on the same side of the ring. libretexts.orgresearchgate.net
A hypothetical set of expected 2D NMR correlations for a substituted this compound is presented below.
| 2D NMR Experiment | Observed Correlation | Information Gained |
| COSY | Cross-peak between H-4 and H-5 | Confirms adjacency of these protons in the ring. |
| HSQC | Cross-peak between C-6 and its attached proton(s) | Assigns the chemical shift of the C-6 carbon. |
| HMBC | Cross-peak from a substituent proton to C-4 | Confirms the attachment point of the substituent. |
| HMBC | Cross-peak from H-4 to C-3 (thione carbon) | Confirms the position of the thione group. |
| NOESY | Cross-peak between a proton on a C-4 substituent and a proton on a C-5 substituent | Indicates these substituents are on the same face of the ring (cis). |
Solid-State NMR for Non-Crystalline Forms or Complex Structures
For derivatives of this compound that are amorphous, poorly soluble, or form complex aggregates, solid-state NMR (ssNMR) provides invaluable structural information. preprints.org Unlike solution-state NMR, ssNMR analyzes samples in their solid form. preprints.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the spectral lines in solids, leading to higher resolution spectra. preprints.orgpanicnmr.com Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. preprints.org For these pyridazine derivatives, ssNMR can provide insights into the conformation of the molecule in the solid state, identify different polymorphs, and characterize intermolecular interactions within the crystal lattice. panicnmr.com
X-ray Crystallography for Molecular Geometry and Absolute Configuration Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a this compound derivative, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. nih.govnih.gov This provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the heterocyclic ring and its substituents. nih.govbohrium.com
For chiral derivatives, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters, which is crucial for understanding their biological activity. The technique can also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules. bohrium.commdpi.com
Below is a table with representative crystallographic data for related heterocyclic compounds, illustrating the type of information obtained from an X-ray diffraction experiment. mdpi.comvanderbilt.educhemmethod.commdpi.com
| Parameter | Example Value (Related Heterocycle 1) | Example Value (Related Heterocycle 2) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 6.932(3) | 11.0023(4) |
| b (Å) | 15.657(6) | 11.9332(5) |
| c (Å) | 10.350(4) | 18.0128(7) |
| α (°) ** | 90 | 85.276(3) |
| β (°) | 100.866(7) | 84.517(3) |
| γ (°) | 90 | 85.240(3) |
| Volume (ų) ** | 1103.2(7) | 2339.40(16) |
| Z (molecules/unit cell) | 4 | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. bohrium.comprimescholars.com These techniques are excellent for identifying functional groups and can also be sensitive to the conformation of the molecule. scifiniti.comvliz.be The two techniques are complementary, as some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. researchgate.net
For this compound derivatives, FT-IR and Raman spectra would show characteristic absorption bands for the various functional groups present. The C-H stretching vibrations of the saturated ring and any alkyl substituents would appear around 2850-3000 cm⁻¹. The N-H stretching vibration, if present, would be observed as a broader band in the region of 3200-3400 cm⁻¹. uomustansiriyah.edu.iq
A key vibration for this class of compounds is the C=S (thione) stretching mode. This bond typically gives rise to a band in the region of 1050-1250 cm⁻¹, although its position can be influenced by coupling with other vibrations and the electronic nature of the rest of the molecule. researchgate.netsci-hub.ru The position and intensity of this band can provide information about the thione environment. The "fingerprint region" (below 1500 cm⁻¹) of the spectra is often complex but contains a wealth of structural information, including bending vibrations of the ring system that are sensitive to its conformation. uomustansiriyah.edu.iq
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch | 3200-3400 | FT-IR, Raman |
| C-H Stretch (sp³) | 2850-3000 | FT-IR, Raman |
| C=S Stretch (Thione) | 1050-1250 | FT-IR, Raman |
| C-N Stretch | 1200-1350 | FT-IR, Raman |
| Ring Vibrations | 800-1500 | FT-IR, Raman |
Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment
Many derivatives of this compound can be chiral, existing as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate them and determine the enantiomeric purity of a sample. americanpharmaceuticalreview.com
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation of enantiomers. nih.govcsfarmacie.czresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.netmdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are very common and effective for a wide range of chiral compounds, including heterocyclic structures. nih.gov The separation can be optimized by adjusting the mobile phase composition, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). nih.gov
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Application |
| Chiralcel® OJ (Cellulose tris(4-methylbenzoate)) | Hexane/Isopropanol | Separation of pyridazinone enantiomers nih.gov |
| Chiralcel® OF | Hexane/Ethanol (B145695) | Separation of pyridazinone enantiomers nih.gov |
| Lux® Cellulose-1 | Alkane/Alcohol mixtures | Separation of chiral pyridazine derivatives mdpi.com |
| Whelk-O® 1 | Reversed-phase or normal-phase | Broad applicability for various chiral compounds researchgate.net |
Applications of Tetrahydro 2h Pyridaz 3 Thion in Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Intermediate in Organic Synthesis
Tetrahydro-2H-pyridaz-3-thione serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its utility stems from the reactivity of the thiocarbonyl group (C=S). The conversion of the more common pyridazin-3(2H)-one to the corresponding thione is a key step that opens up alternative synthetic pathways. This transformation is typically achieved by treating the pyridazinone with a thionating agent, such as phosphorus pentasulfide in a solvent like pyridine (B92270). nih.gov
Once synthesized, the pyridazinethione core can be used to construct fused-ring systems. For example, a derivative, 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione, has been used as a precursor to synthesize a pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one derivative. nih.gov This reaction involves the thione acting as a nucleophile to build a new thiazine (B8601807) ring, demonstrating its role as a foundational block for more elaborate molecular architectures.
Table 1: Synthesis and Subsequent Reaction of a Pyridazine-3(2H)-thione Derivative
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Thionation | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulfide, dry pyridine, reflux | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | nih.gov |
| Cyclization | 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, sodium acetate (B1210297), acetic acid/acetic anhydride, 3,4-dimethoxybenzaldehyde, reflux | 5-(4-Chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one | nih.gov |
Application in Organic Transformations (e.g., as a protecting group, activating agent, or precursor)
The primary application of Tetrahydro-2H-pyridaz-3-thione in organic transformations is as a precursor to other heterocyclic compounds. The sulfur atom of the thiolactam group can readily participate in cyclization and condensation reactions.
As demonstrated in the synthesis of a 5H-pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one derivative, the thione moiety is essential for forming the thiazine ring. nih.gov In this multi-step transformation, the thione is reacted with chloroacetic acid in the presence of a base and an aldehyde. nih.gov This reaction highlights the role of the thione as a key functional group that enables the annulation of a new ring onto the pyridazine (B1198779) core, a transformation not readily achievable with its pyridazinone analog under identical conditions.
A review of the available scientific literature did not yield specific examples of Tetrahydro-2H-pyridaz-3-thione being used as a protecting group or a general activating agent. Its utility is primarily documented in its capacity as a reactive building block for constructing sulfur-containing fused heterocycles.
Integration into Novel Polymeric Materials and Supramolecular Architectures
Detailed research findings on the specific integration of Tetrahydro-2H-pyridaz-3-thione into polymeric materials or its use in forming supramolecular architectures are not available in the reviewed scientific literature. While heterocyclic compounds are often explored in materials science, the focus has largely remained on more stable or photo-responsive systems, and the specific application of this thione has not been documented.
Exploration in Ligand Design for Metal-Catalyzed Reactions
A survey of current chemical literature does not provide specific instances of Tetrahydro-2H-pyridaz-3-thione being explored or utilized as a ligand in metal-catalyzed reactions. While nitrogen and sulfur-containing heterocycles are common motifs in ligand design for transition metal catalysis, the potential of this particular scaffold has not been reported. nih.govbeilstein-journals.org Research in this area has concentrated on other scaffolds, such as pyridines and 2-pyridones, to facilitate C-H bond functionalization and other transformations. nih.govnih.gov
Structure Activity Relationship Sar Studies of Tetrahydro 2h Pyridaz 3 Thion Analogues Excluding Biological/clinical Efficacy
Design Principles for Systematic Structural Modifications
The design of Tetrahydro-2H-pyridaz-3-thion analogues is guided by established principles of medicinal and synthetic chemistry, aimed at understanding and predicting chemical properties. The core scaffold presents several key positions where modifications can be introduced to systematically probe their effects.
Key Positions for Modification:
N2-Position: The nitrogen atom at position 2 is a primary site for introducing a wide variety of substituents. This position is crucial as it can influence the electronic nature of the entire heterocyclic ring. Modifications often involve alkylation, arylation, or the introduction of functionalized side chains.
C4, C5, and C6-Positions: The carbon backbone of the ring can be substituted with various groups to induce steric and electronic changes. For example, palladium-catalyzed cross-coupling reactions are highly effective for introducing different substituents into the pyridazinone core, a principle applicable to the thione analogue. scispace.com
Thione Group (C3=S): The sulfur atom itself can be a point of reaction, such as S-alkylation, which alters the fundamental thione structure to a thioether.
Common Synthetic Strategies: The synthesis of the pyridazinone core, a close relative of the pyridazinethione, often involves the cyclization of γ-keto acids with hydrazine (B178648) hydrate (B1144303). scispace.com Subsequent reactions, such as condensation with aromatic aldehydes, can introduce substituents at specific positions. scispace.com These established synthetic routes provide a framework for creating a diverse library of this compound analogues for SAR studies. For instance, new pyridazinethiones have been synthesized through the reaction of thiosemicarbazides with 2,3-diphenylcyclopropenone in what is described as a formal [3+3]-cycloaddition. semanticscholar.orgresearchgate.net
Correlation of Structural Features with Chemical Reactivity Profiles
The chemical reactivity of this compound analogues is directly linked to their structural features. Modifications at different positions on the ring can significantly alter reaction pathways and rates.
The pyridazinethione moiety exists in a tautomeric equilibrium with its thiol form. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents on the ring. This tautomerism is critical as the thione and thiol forms exhibit different nucleophilic and electrophilic properties, governing their reaction profiles.
Influence of Substituents on Reactivity:
N2-Substituents: Electron-withdrawing groups (EWGs) at the N2 position can decrease the electron density of the ring system, making the thione sulfur less nucleophilic. Conversely, electron-donating groups (EDGs) can enhance its nucleophilicity.
Ring Carbon Substituents: Substituents on the carbon atoms (C4, C5, C6) can sterically hinder the approach of reagents to the reactive centers of the molecule. For example, bulky groups near the thione group may impede S-alkylation reactions.
Reaction Types and Structural Influences:
| Reaction Type | Structural Feature Influence | Expected Outcome |
| S-Alkylation | Increased nucleophilicity of the sulfur atom (promoted by EDGs). | Higher reaction rate and yield. |
| Oxidation | Electron density at the sulfur and nitrogen atoms. | Formation of disulfides or sulfonic acids, depending on the oxidant and ring substituents. |
| Cycloaddition | Electronic nature of the C4=C5 double bond (if present in an unsaturated analogue). | The pyridazine (B1198779) ring can act as a diene or dienophile depending on its electronic properties. |
| Cross-Coupling | Presence of a halogen substituent on the ring. | Enables the introduction of aryl, alkyl, or other functional groups via palladium-catalyzed reactions. scispace.com |
This table is generated based on general principles of chemical reactivity and is for illustrative purposes.
Studies on related pyridine-2(1H)-thione derivatives show that they readily react with various reagents. For example, reaction with ethyl iodide affords the S-ethyl derivative, and subsequent cyclization can lead to thieno[2,3-b] pyridine (B92270) derivatives. These reactions highlight the synthetic versatility of the thione group and the potential for creating complex fused heterocyclic systems from pyridazinethione precursors.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound analogues are fundamental to their chemical behavior. These properties are quantitatively described by various physicochemical parameters and can be correlated with structural modifications.
Electronic Effects: The Hammett equation provides a framework for quantifying the electronic influence (inductive and resonance effects) of substituents. libretexts.org
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the heterocyclic ring. This can increase the acidity of N-H protons and affect the molecule's ability to participate in electrophilic aromatic substitution (for unsaturated analogues). libretexts.org
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups increase the electron density on the ring. This enhances the nucleophilicity of the heteroatoms and can direct the course of chemical reactions. libretexts.org
Steric Effects: Steric hindrance plays a crucial role in determining the accessibility of reactive sites. Quantitative descriptors such as Taft steric parameters or computational methods like calculating percent buried volume (%Vbur) can be used to assess these effects. chemrxiv.org Large, bulky substituents can shield parts of the molecule from attack, thereby slowing down reaction rates or favoring alternative reaction pathways. chemrxiv.org
Illustrative Data on Substituent Effects (Hypothetical for this compound):
| Substituent (R) at N2 | Hammett Constant (σp) | Expected Effect on Ring Electron Density | Expected Effect on S-Nucleophilicity |
| -H | 0.00 | Baseline | Baseline |
| -CH₃ | -0.17 | Increase | Increase |
| -OCH₃ | -0.27 | Increase | Increase |
| -Cl | +0.23 | Decrease | Decrease |
| -NO₂ | +0.78 | Significant Decrease | Significant Decrease |
This table presents hypothetical data based on established Hammett constants for benzene (B151609) derivatives to illustrate the principles of electronic effects on the pyridazinethione ring. libretexts.org
Computational SAR Approaches for Predicting Chemical Behavior
Computational chemistry offers powerful tools for predicting the chemical behavior of molecules and rationalizing SAR data without synthesizing every compound. nih.gov Techniques like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) modeling are particularly valuable. nih.govnih.gov
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound analogues. nih.gov Key parameters derived from these calculations help predict reactivity:
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) correlates with the molecule's ability to donate electrons (nucleophilicity). The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hyperconjugative interactions, and bond strengths within the molecule, helping to explain the stability and reactivity of different analogues. nih.gov
Quantitative Structure-Property Relationship (QSPR): QSPR models are statistical tools that correlate structural or physicochemical descriptors of a series of compounds with a specific property, such as chemical reactivity. nih.gov By developing a QSPR model, one can predict the reactivity of new, unsynthesized analogues.
Typical QSPR Workflow:
Data Set Generation: A series of analogues with known reactivity data is assembled.
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, topological) are calculated for each analogue.
Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. nih.gov
Model Validation: The model's predictive power is rigorously tested.
These computational approaches provide a theoretical framework to understand the complex interplay between molecular structure and chemical reactivity, guiding the rational design of new this compound analogues with desired chemical properties. researchgate.net
Future Perspectives and Emerging Research Directions for Tetrahydro 2h Pyridaz 3 Thion Chemistry
Exploration of Uncharted Synthetic Pathways and Methodologies
Future synthetic research will likely focus on enhancing efficiency, sustainability, and access to novel structural analogs. While traditional methods have been effective, new strategies are emerging to overcome limitations in reaction time, yield, and environmental impact.
One key direction is the adoption of green chemistry principles. Methodologies such as ultrasound-assisted and microwave-assisted synthesis are being explored for related pyridazinethione derivatives. researchgate.netnih.govresearchgate.net These techniques offer significant advantages over conventional heating, including drastically reduced reaction times and often increased product yields. researchgate.net The development of one-pot, multicomponent reactions represents another frontier, providing a streamlined and atom-economical approach to constructing complex pyridine (B92270) and pyridazine (B1198779) scaffolds. nih.govresearchgate.net
Advanced cycloaddition strategies, such as the Hetero Diels-Alder reaction, offer powerful and elegant routes to fused pyridazine systems and could be adapted for the synthesis of the core tetrahydro-2H-pyridaz-3-thion ring. mdpi.com Exploring formal [3+3] cycloadditions, which have been used to generate related 2H-pyran structures, could also unlock new synthetic pathways. mdpi.com The search for novel building blocks and catalysts will continue to be a central theme, aiming to create a more versatile and powerful synthetic toolbox for this class of compounds. mdpi.comresearchgate.net
| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Conventional Heating | 3 hours | 70 | 50-55 | researchgate.net |
| Microwave-Assisted | 10 minutes | 88 | Not Specified | researchgate.net |
| Ultrasound-Assisted | 30 minutes | 96 | Not Specified | researchgate.net |
Development of Novel Derivatization and Functionalization Strategies
The future utility of this compound hinges on the ability to selectively modify its structure. While classical derivatization at the nitrogen and sulfur atoms will remain important for producing S-substituted products researchgate.net, the most significant emerging area is late-stage C–H functionalization. rsc.org
Transition-metal-catalyzed C–H activation has become a transformative tool in organic synthesis, allowing for the direct introduction of new functional groups onto a pre-existing molecular core without the need for traditional activating groups. mdpi.comrsc.org Strategies using palladium or rhodium catalysts have been successfully applied to pyridazinone and related N-heterocyclic scaffolds, enabling a range of transformations including arylation, olefination, carboxylation, and thiolation. rsc.orgmdpi.comnih.gov Applying these cutting-edge techniques to the this compound ring would enable the rapid diversification of the core structure, creating large libraries of novel analogs for screening in various applications. rsc.org This approach is highly valued for its efficiency and ability to introduce complexity late in a synthetic sequence, which is particularly useful in medicinal chemistry programs. rsc.orgnih.gov
Advanced Applications of Computational Chemistry in Predictive Studies
Computational chemistry, particularly Density Functional Theory (DFT), is transitioning from a tool for explaining observed phenomena to a predictive engine for guiding experimental research. ubc.caorientjchem.org For this compound and its derivatives, computational studies are crucial for understanding fundamental properties like tautomeric equilibrium. ubc.ca Theoretical calculations have been used to confirm that the thione form of related pyridinethiones is the dominant tautomer, providing a comprehensive library of data that can guide future structural assignments. ubc.caresearchgate.net
Future applications will move further into the predictive realm. DFT calculations can be used to:
Predict Stability: Estimate the relative energies and stability of proposed, yet-to-be-synthesized derivatives, allowing researchers to prioritize the most promising targets. orientjchem.orgruc.dk
Forecast Spectroscopic Data: Compute anticipated NMR, IR, and UV-vis spectra for novel compounds, which can significantly aid in their characterization and identification after synthesis. ubc.ca
Model Reactivity: Predict sites of reactivity for functionalization reactions, complementing experimental efforts in developing new derivatization strategies.
Screen for Biological Activity: In silico methods, such as molecular docking and using web resources like PASS Online, can predict the biological activity spectra of new derivatives against various targets, focusing laboratory efforts on compounds with the highest probability of success. researchgate.netnih.gov
| Tautomer Form | Property | Calculated Value | Unit | Reference |
|---|---|---|---|---|
| Keto-form | Total Electronics Energy | -17.89 | kcal/mol | orientjchem.org |
| Enol-form | Total Electronics Energy | 0 | kcal/mol | orientjchem.org |
| Transition State | Barrier Height Energy | 30.61 | kcal/mol | orientjchem.org |
Potential for Innovative Chemical Applications in Unexplored Domains
While pyridazinone and pyridazinethione derivatives have established roles in pharmacology and agriculture scispace.comresearchgate.net, significant potential exists in unexplored areas, most notably in materials science. The unique structural features of this compound—a heterocyclic ring containing both nitrogen and sulfur—make it an intriguing building block for new materials.
The thione (C=S) group and the nitrogen atoms can act as ligands, coordinating with metal ions to form novel organometallic complexes. These complexes could find applications in catalysis or as precursors to advanced materials with unique electronic or magnetic properties. Furthermore, the heterocyclic ring itself could be incorporated into polymer backbones. Such polymers could possess interesting properties, including thermal stability, conductivity, or specific optical characteristics, opening doors to applications in electronics and photonics. The exploration of this scaffold as a functional monomer is a significant and largely untapped area of research.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The full potential of this compound chemistry will be realized through collaborations that transcend traditional disciplinary boundaries. The future of this field lies at the intersection of synthetic chemistry, computational science, biology, and materials science.
A forward-looking research model would involve a synergistic cycle:
Computational Design: Computational chemists and bioinformaticians predict novel derivatives with high potential for specific applications (e.g., as enzyme inhibitors or new materials). researchgate.net
Synthetic Realization: Organic chemists develop innovative and efficient synthetic routes (as described in 9.1 and 9.2) to create these target molecules.
Interdisciplinary Testing: The newly synthesized compounds are then passed to collaborators in other fields. Pharmacologists and biologists could evaluate their efficacy as potential therapeutic agents nih.govresearchgate.net, while agricultural scientists could test their properties as herbicides or insecticides. scispace.com Materials scientists could investigate their physical and electronic properties for device applications.
Feedback and Refinement: The experimental results are fed back to the computational teams to refine their predictive models, leading to the design of next-generation compounds with improved properties.
This integrated approach will accelerate discovery and unlock innovative applications for this compound and its derivatives, moving them from the laboratory to real-world solutions in medicine, agriculture, and technology. scispace.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
